molecular formula C8H14O3 B3421712 4,4-Diethyl-3-hydroxyoxolan-2-one CAS No. 222609-29-2

4,4-Diethyl-3-hydroxyoxolan-2-one

Cat. No. B3421712
CAS RN: 222609-29-2
M. Wt: 158.19 g/mol
InChI Key: YSEVXTPQLOXXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Diethyl-3-hydroxyoxolan-2-one , also known by its IUPAC name 4,4-diethyl-3-hydroxydihydro-2(3H)-furanone , is a chemical compound with the molecular formula C8H14O3 . It falls within the class of furanones and exhibits interesting properties due to its unique structure. The compound is a white crystalline powder with a melting point of 49-50°C .


Synthesis Analysis

The synthesis of this compound involves several methods, including enzymatic hydrolysis , pulp maceration , and thermovinification . Researchers have explored these pre-fermentation treatments to enhance the quality of fruit wines, particularly strawberry wine. These treatments impact the basic chemical composition, color, aroma, and taste of the final product .


Molecular Structure Analysis

The molecular structure of this compound consists of a furanone ring with two ethyl groups (C2H5) attached at the 4 and 4’ positions. The hydroxyl group (OH) is located at the 3 position. The compound’s compact, cyclic structure contributes to its stability and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including esterification , hydrolysis , and oxidation . These reactions modify its functional groups and lead to the formation of derivatives with altered properties. Researchers have investigated its reactivity in both acidic and basic conditions .


Physical And Chemical Properties Analysis

  • Safety Information : Classified as a Warning substance (Hazard statements: H315, H319, H335). Precautionary measures include proper handling, eye protection, and avoiding inhalation

Mechanism of Action

The exact mechanism of action for 4,4-Diethyl-3-hydroxyoxolan-2-one depends on its application. In the context of fruit wine production, it likely influences the flavor profile , color stability , and antioxidant properties . Further studies are needed to elucidate its specific interactions with enzymes and other wine components .

Safety and Hazards

While 4,4-Diethyl-3-hydroxyoxolan-2-one is generally considered safe for use in research and industrial applications, precautions should be taken to prevent skin or eye contact. Adequate ventilation and personal protective equipment are recommended. As with any chemical, consult safety data sheets (SDS) for detailed safety information .

properties

IUPAC Name

4,4-diethyl-3-hydroxyoxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(4-2)5-11-7(10)6(8)9/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEVXTPQLOXXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(=O)C1O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260484
Record name 4,4-Diethyldihydro-3-hydroxy-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

222609-29-2
Record name 4,4-Diethyldihydro-3-hydroxy-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222609-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Diethyldihydro-3-hydroxy-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-diethyl-3-hydroxyoxolan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Diethyl-3-hydroxyoxolan-2-one
Reactant of Route 2
4,4-Diethyl-3-hydroxyoxolan-2-one
Reactant of Route 3
4,4-Diethyl-3-hydroxyoxolan-2-one
Reactant of Route 4
4,4-Diethyl-3-hydroxyoxolan-2-one
Reactant of Route 5
4,4-Diethyl-3-hydroxyoxolan-2-one
Reactant of Route 6
4,4-Diethyl-3-hydroxyoxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.